Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride

Description

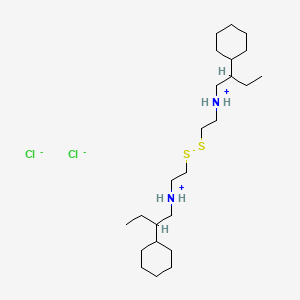

Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride (hereafter referred to as Compound A) is a synthetic organic compound characterized by a disulfide (-S-S-) bridge linking two aminoethyl groups. Each aminoethyl moiety is substituted with a 2-cyclohexylbutyl chain, and the molecule exists as a dihydrochloride salt. This structural configuration imparts unique physicochemical properties, including enhanced solubility in polar solvents due to the dihydrochloride counterions and moderate lipophilicity from the cyclohexylbutyl substituents .

Properties

CAS No. |

38920-72-8 |

|---|---|

Molecular Formula |

C24H50Cl2N2S2 |

Molecular Weight |

501.7 g/mol |

IUPAC Name |

2-cyclohexylbutyl-[2-[2-(2-cyclohexylbutylazaniumyl)ethyldisulfanyl]ethyl]azanium;dichloride |

InChI |

InChI=1S/C24H48N2S2.2ClH/c1-3-21(23-11-7-5-8-12-23)19-25-15-17-27-28-18-16-26-20-22(4-2)24-13-9-6-10-14-24;;/h21-26H,3-20H2,1-2H3;2*1H |

InChI Key |

GCOGQJXSJCRKPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C[NH2+]CCSSCC[NH2+]CC(CC)C1CCCCC1)C2CCCCC2.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-((2-cyclohexylbutyl)amino)ethyl Intermediate

The first critical step is synthesizing the aminoethyl compound bearing the 2-cyclohexylbutyl substituent. This typically involves:

- Alkylation or reductive amination of 2-cyclohexylbutyl amine with a suitable 2-haloethyl or 2-oxoethyl derivative.

- Protection/deprotection strategies to handle reactive functional groups if necessary.

- Starting amine: 2-cyclohexylbutylamine.

- Alkylating agent: 2-chloroethylamine or 2-bromoethylamine derivatives.

- Solvent: polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Base: triethylamine or sodium hydride to facilitate nucleophilic substitution.

- Temperature: 0–50 °C to control reaction rate and minimize side reactions.

Formation of the Disulfide Linkage

The disulfide bond is formed by oxidative coupling of two thiol-functionalized aminoethyl intermediates. The methods include:

- Direct oxidation of thiol precursors: Treatment of bis(2-mercaptoethyl)amine derivatives with mild oxidants such as iodine, hydrogen peroxide, or air oxygen under controlled pH.

- Use of sulfur monochloride or sulfur-based reagents: As described in related patent literature, sulfur monochloride (S2Cl2) can be employed in the presence of Lewis acids to facilitate disulfide formation.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | Thiol precursor | Dissolved in organic solvent | Solvent: dichloromethane, chloroform |

| 2 | Oxidant (e.g., iodine, S2Cl2) | Room temperature to 50 °C | Controlled addition to avoid overoxidation |

| 3 | Lewis acid (optional) | Aluminum chloride preferred | Enhances yield and selectivity |

| 4 | Work-up | Aqueous extraction, washing | Removal of excess oxidant and byproducts |

Salt Formation: Conversion to Dihydrochloride

To improve the compound's stability and handling, the free base is converted into its dihydrochloride salt:

- Treatment of the free disulfide amine with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, diethyl ether).

- Precipitation of the dihydrochloride salt as a solid.

- Filtration and drying under vacuum.

Representative Example of Synthesis (Hypothetical Based on Literature Analogues)

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation of 2-cyclohexylbutylamine with 2-bromoethylamine hydrobromide | 2-cyclohexylbutylamine, 2-bromoethylamine hydrobromide, triethylamine, DMF, 25 °C, 12 h | Formation of 2-((2-cyclohexylbutyl)amino)ethylamine intermediate |

| 2 | Thiolation of the aminoethyl intermediate | Reaction with thiolating agent (e.g., thiolacetic acid), base, THF, room temperature | Formation of thiol-functionalized intermediate |

| 3 | Oxidative coupling to form disulfide | Iodine in methanol, room temperature, 2 h | Formation of disulfide bis(2-((2-cyclohexylbutyl)amino)ethyl) compound |

| 4 | Salt formation | Treatment with HCl in ethanol, 0 °C, 1 h | Precipitation of dihydrochloride salt |

Analytical and Purification Techniques

- Purification: Recrystallization from ethanol or ethyl acetate; chromatographic purification (silica gel column chromatography) if needed.

- Characterization: NMR (1H, 13C), IR spectroscopy to confirm disulfide bond formation and amine substitution.

- Elemental analysis: To verify the dihydrochloride salt composition.

- Mass spectrometry: Confirm molecular weight and purity.

- Melting point determination: To assess purity and salt form consistency.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Starting amine | 2-cyclohexylbutylamine | Commercially available or synthesized |

| Alkylation solvent | DMF, THF | Polar aprotic solvents preferred |

| Alkylation temperature | 0–50 °C | Controlled to avoid side reactions |

| Oxidant for disulfide | Iodine, sulfur monochloride, H2O2 | Mild oxidants preferred |

| Oxidation solvent | Methanol, dichloromethane | Depends on oxidant and solubility |

| Lewis acid catalyst | Aluminum chloride (optional) | Enhances disulfide formation yield |

| Salt formation solvent | Ethanol, diethyl ether | For hydrochloride salt precipitation |

| Reaction time | 1–12 hours depending on step | Optimized per step |

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT or TCEP for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that disulfide compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have shown that certain disulfides can modulate signaling pathways related to cell survival and proliferation, potentially leading to reduced tumor growth.

-

Antioxidant Properties :

- The compound's disulfide linkage contributes to its ability to act as an antioxidant. It can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

- Pharmacogenetics :

Biochemical Applications

-

Enzyme Inhibition :

- The compound has been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with specific enzymes, potentially modulating their activity which can be beneficial in treating diseases where enzyme regulation is crucial.

-

Drug Delivery Systems :

- Due to its chemical properties, disulfide compounds are being explored as carriers for drug delivery systems. Their ability to form stable complexes with drugs can enhance bioavailability and targeted delivery to specific tissues.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the compound’s ability to modulate biological processes and chemical reactions. The molecular targets and pathways involved include enzymes and proteins that interact with disulfide bonds, influencing their activity and function.

Comparison with Similar Compounds

Disulfide, bis(4-aminophenyl)-, dihydrochloride

This compound features aromatic 4-aminophenyl groups instead of aliphatic cyclohexylbutylaminoethyl chains. The aromatic amines increase resonance stability and may enhance UV absorption properties.

Amustaline Dihydrochloride

Amustaline (C₂₂H₂₅Cl₂N₃O₂·H₂O) contains an acridinyl core and chloroethyl ester groups. Unlike Compound A, it is used for pathogen inactivation in blood products due to its nucleic acid alkylation capability.

Cimetidine-Related Dihydrochloride Impurities

These impurities (e.g., CAS 52568-80-6) feature imidazole rings and sulphanyl groups. While they share the dihydrochloride salt form, their heterocyclic structures confer distinct reactivity, such as thiol-mediated interactions, which are absent in Compound A’s aliphatic disulfide system .

Physicochemical and Toxicological Properties

Solubility and Stability

- Compound A: The dihydrochloride salt improves aqueous solubility but may release HCl under thermal stress, similar to other dihydrochlorides (e.g., 2,2'-Bis(dimethylamino)diethylsulphide dihydrochloride) .

- Dimethyl 3,3'-dithiopropionimidate dihydrochloride: A crosslinker with a shorter disulfide bridge, offering higher solubility in water but lower hydrolytic stability compared to Compound A’s extended alkylamino chains .

Toxicity Profiles

Compound A’s cyclohexylbutyl groups may reduce acute toxicity relative to dimethylamino analogs due to decreased electrophilicity. However, the lack of empirical data necessitates caution in handling .

Q & A

Q. What synthetic methodologies are recommended for preparing disulfide-containing compounds like bis(2-((2-cyclohexylbutyl)amino)ethyl) disulfide dihydrochloride?

Methodological Answer:

- Oxidative Coupling : Thiol precursors (e.g., 2-((2-cyclohexylbutyl)amino)ethanethiol) can be oxidized using reagents like iodine or hydrogen peroxide to form disulfide bonds. Reaction conditions (pH, solvent polarity) must be optimized to avoid over-oxidation to sulfonic acids .

- Purification : Use gradient elution in reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve disulfide byproducts. Confirm purity via LC-MS and elemental analysis .

Q. How can the crystal structure of this compound be resolved to validate its molecular geometry?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water). Use a low-temperature (100–130 K) data collection setup to minimize thermal motion artifacts. For example, similar disulfide derivatives crystallize in the triclinic P-1 space group with unit cell parameters such as a = 8.9–10.5 Å and α = 74–95° .

- Refinement : Apply the SHELX suite for structure solution, ensuring R indices < 0.06 for high confidence in atomic positioning .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data for disulfide derivatives be resolved in mechanistic studies?

Methodological Answer:

- Dose-Response Profiling : Conduct parallel assays (e.g., MTT, apoptosis markers) across multiple cell lines (e.g., HeLa, HEK293) to differentiate compound-specific effects from cell-type variability. For example, bis(2-aminoethyl)amine derivatives show IC50 variability (±20%) depending on mitochondrial activity thresholds .

- Redox Sensitivity Controls : Include antioxidants (e.g., NAC) or glutathione-depleting agents (e.g., BSO) to assess disulfide bond reduction as a cytotoxicity driver .

Q. What computational strategies are effective for modeling the reactivity of disulfide bonds in this compound under physiological conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with the B3LYP/6-31G(d) basis set to model disulfide bond cleavage energetics. Compare S–S bond dissociation energies (BDEs) with analogous compounds (e.g., cystamine: BDE ≈ 60 kcal/mol) to predict redox stability .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (TIP3P) to evaluate conformational flexibility and interactions with biomolecular targets (e.g., thioredoxin reductase) .

Key Research Considerations

- Contradiction Management : Discrepancies in biological activity may arise from impurities in synthesis (e.g., residual thiols). Use preparative SEC (Size Exclusion Chromatography) to isolate monomeric disulfide species .

- Advanced Characterization : Pair X-ray crystallography with solid-state NMR to resolve dynamic disorder in crystal lattices, particularly for flexible cyclohexylbutyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.